molecular formula C22H37NO2 B3337792 Isonicotinic acid, hexadecyl ester CAS No. 81672-33-5

Isonicotinic acid, hexadecyl ester

Cat. No.: B3337792
CAS No.: 81672-33-5
M. Wt: 347.5 g/mol
InChI Key: STUBJXFCGLTLMA-UHFFFAOYSA-N
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Description

Isonicotinic acid, hexadecyl ester is an organic compound with the molecular formula C22H37NO2 and a molecular weight of 347.5347 . It is an ester derivative of isonicotinic acid, where the carboxylic acid group is esterified with hexadecanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, hexadecyl ester typically involves the esterification of isonicotinic acid with hexadecanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process . The general reaction can be represented as follows: [ \text{Isonicotinic acid} + \text{Hexadecanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can be fine-tuned to achieve high purity and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions: Isonicotinic acid, hexadecyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Isonicotinic acid and hexadecanol.

    Reduction: Isonicotinic alcohol and hexadecanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Isonicotinic acid, hexadecyl ester is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to its parent compound and other isomers. This long chain can enhance its lipophilicity, making it more suitable for applications in hydrophobic environments and formulations .

Properties

IUPAC Name

hexadecyl pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-22(24)21-16-18-23-19-17-21/h16-19H,2-15,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUBJXFCGLTLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336270
Record name Isonicotinic acid, hexadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81672-33-5
Record name Hexadecyl 4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81672-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isonicotinic acid, hexadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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